molecular formula C11H15Cl2N B3161406 (Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine CAS No. 869947-66-0

(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine

Cat. No. B3161406
CAS RN: 869947-66-0
M. Wt: 232.15 g/mol
InChI Key: BWBKOXATIQAEKS-UHFFFAOYSA-N
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Description

“(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine” is a chemical compound with the CAS number 869947-66-0 . It has a molecular weight of 232.15 and a molecular formula of C11H15Cl2N .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a butan-2-yl group, a 2,6-dichlorophenyl group, and a methylamine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 232.15 and a molecular formula of C11H15Cl2N . Other specific properties such as boiling point and density are not provided in the available resources.

Scientific Research Applications

Environmental Impact and Treatment

  • Treatment of Pesticide Wastewater : A study highlights the challenges in treating high-strength wastewater from the pesticide production industry, which contains a range of toxic pollutants. Biological processes and granular activated carbon are identified as effective treatments for removing pesticides from wastewater, suggesting potential methods for managing contaminants related to (Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine if it shares similar properties or is used in pesticide formulations (Goodwin et al., 2018).

Sorption and Removal Techniques

  • Sorption of Phenoxy Herbicides : Research on the sorption of phenoxy herbicides, including those structurally similar to this compound, to various soils and materials provides insights into environmental behaviors and removal methods. This could be relevant for understanding how such compounds interact with the environment and how they might be effectively removed or managed (Werner et al., 2012).

Analytical and Detection Methods

  • Ninhydrin Reaction for Amino Acids, Peptides, and Proteins : The ninhydrin reaction, a method for analyzing primary amino groups, could be adapted for detecting or quantifying the presence of compounds like this compound in various matrices, assuming it or its degradation products contain relevant functional groups. This highlights the broader application of chemical analysis techniques in agricultural and biomedical research (Friedman, 2004).

Advanced Oxidation Processes

  • Degradation of Nitrogen-Containing Hazardous Compounds : Advanced oxidation processes (AOPs) are effective for mineralizing nitrogen-containing compounds, including those related to this compound, enhancing the efficacy of treatment schemes. This suggests potential research applications in developing treatment methods for hazardous compounds (Bhat & Gogate, 2021).

properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-3-8(2)14-7-9-10(12)5-4-6-11(9)13/h4-6,8,14H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBKOXATIQAEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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